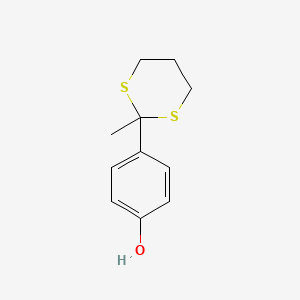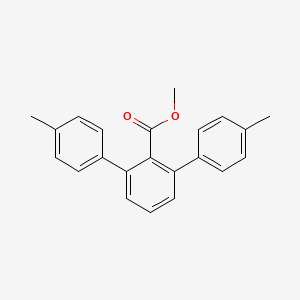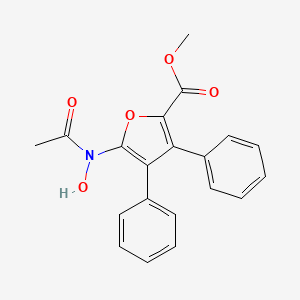
N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide is an organic compound characterized by a benzamide core substituted with a cyclohexylethyl group and two nitro groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the cyclohexylethyl group. One common method includes the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3 and 5 positions. The resulting dinitrobenzamide is then reacted with cyclohexylethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the use of strong acids and the handling of nitro compounds .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Applications De Recherche Scientifique
N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological molecules. The cyclohexylethyl group may influence the compound’s lipophilicity and its ability to cross cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Cyclohexylethyl)cyclopropanamine
- N-(1-Cyclohexylethyl)glycine
- N-(1-Cyclohexylethyl)benzamide
Uniqueness
N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide is unique due to the presence of both the cyclohexylethyl group and the nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
135088-74-3 |
|---|---|
Formule moléculaire |
C15H19N3O5 |
Poids moléculaire |
321.33 g/mol |
Nom IUPAC |
N-(1-cyclohexylethyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H19N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h7-11H,2-6H2,1H3,(H,16,19) |
Clé InChI |
JOYZZVAIFAWXHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCCC1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)


![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)

![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)



![1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one](/img/structure/B14274961.png)
![N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide](/img/structure/B14274962.png)
![5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14274966.png)
